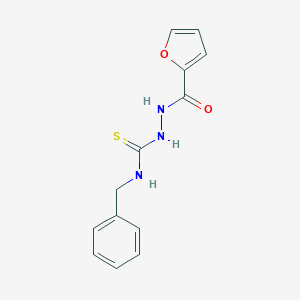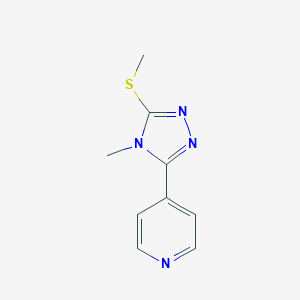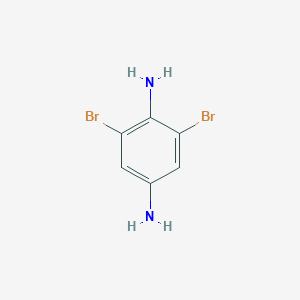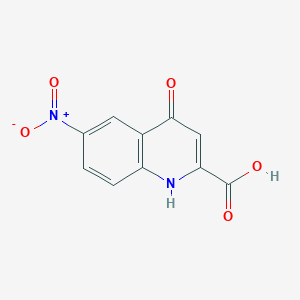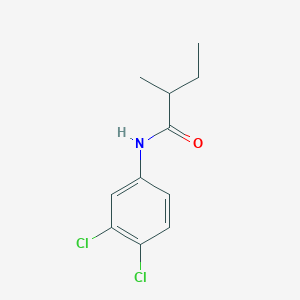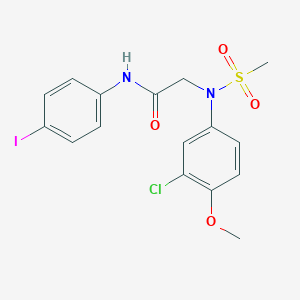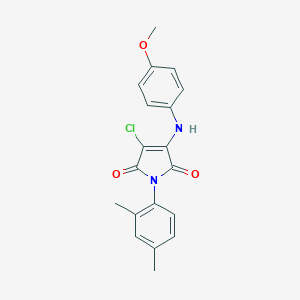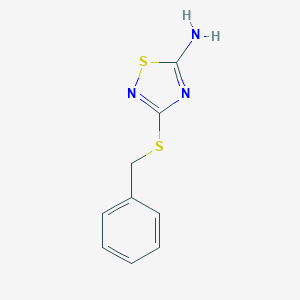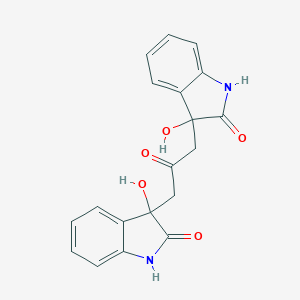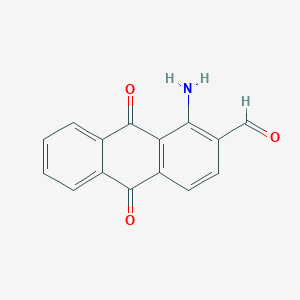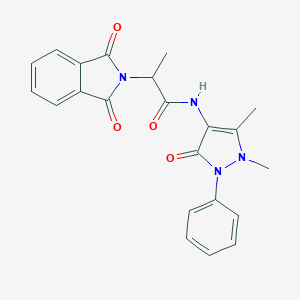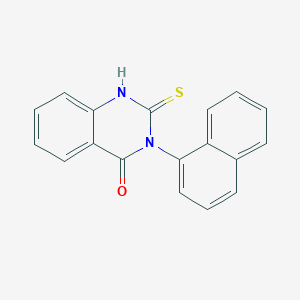![molecular formula C13H15N3OS B187187 4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 331272-48-1](/img/structure/B187187.png)
4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound characterized by its unique triazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole ring, along with the allyl and phenoxy groups, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with allyl bromide.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with 3-methylphenol in the presence of a base such as potassium carbonate.
Thiol Group Addition: The thiol group is incorporated through a reaction with thiourea under acidic conditions, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding sulfides or alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like potassium carbonate, nucleophiles such as alkyl halides.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides, alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is used as a building block for synthesizing more complex molecules
Biology
The compound exhibits biological activity, making it a candidate for drug development. It has been studied for its antimicrobial, antifungal, and anticancer properties. The triazole ring is known for its ability to inhibit enzymes and interact with biological targets, enhancing the compound’s therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with various biological pathways makes it a promising candidate for developing new drugs, particularly in the treatment of infections and cancer.
Industry
Industrially, this compound is used in the synthesis of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt biological pathways, leading to antimicrobial or anticancer effects. The phenoxy and allyl groups may enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets, potentially offering distinct therapeutic advantages.
Properties
IUPAC Name |
3-[(3-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-7-16-12(14-15-13(16)18)9-17-11-6-4-5-10(2)8-11/h3-6,8H,1,7,9H2,2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKXSFKUJGREGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NNC(=S)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355945 |
Source


|
| Record name | 4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331272-48-1 |
Source


|
| Record name | 4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
